Cas no 2377035-91-9 (2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride)

2,2-Difluoro-1-pyridin-2-ylethanamine dihydrochloride is a fluorinated amine derivative with a pyridine moiety, offering unique reactivity and stability due to the presence of difluoromethyl and aromatic nitrogen groups. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating its use in synthetic applications. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where its structural features can influence bioavailability and binding interactions. The fluorine atoms contribute to metabolic stability and electronic effects, making it a versatile intermediate for designing bioactive molecules. Its well-defined crystalline form ensures consistent purity and handling, suitable for precise experimental or industrial use.
2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride structure
2377035-91-9 structure
Product Name:2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride
CAS No:2377035-91-9
MF:C7H10Cl2F2N2
MW:231.070506572723
CID:6008744
PubChem ID:145913533
Update Time:2025-05-25

2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7456248
    • AT33447
    • 2,2-DIFLUORO-1-(PYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE
    • 2377035-91-9
    • 2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride
    • Inchi: 1S/C7H8F2N2.2ClH/c8-7(9)6(10)5-3-1-2-4-11-5;;/h1-4,6-7H,10H2;2*1H
    • InChI Key: GCXHKHDYTYCFQK-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC(C(C1C=CC=CN=1)N)F

Computed Properties

  • Exact Mass: 230.0189100g/mol
  • Monoisotopic Mass: 230.0189100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride

Introduction to 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride (CAS No: 2377035-91-9)

The compound 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride, identified by its CAS number 2377035-91-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of both fluorine atoms and a pyridine ring in its molecular framework imparts distinct chemical characteristics, making it a promising candidate for various biochemical applications.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating fluorine atoms. Fluorinated pyridines are known for their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The specific arrangement of atoms in 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride allows for selective interactions with biological targets, which is a critical factor in drug design and development.

The dihydrochloride salt form of this compound is particularly noteworthy as it enhances solubility and stability, making it more amenable for formulation into pharmaceutical products. This salt form is often preferred in medicinal chemistry due to its improved handling properties and bioavailability. The dihydrochloride structure also contributes to the compound's overall pharmacokinetic profile, which is essential for therapeutic efficacy.

Recent studies have highlighted the potential of 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride in the development of small-molecule inhibitors targeting various disease pathways. For instance, research has demonstrated its utility in modulating enzyme activity associated with inflammatory responses and cancer progression. The fluorine atoms in the molecule play a crucial role in enhancing binding interactions with key protein targets, thereby improving drug potency.

The pyridine ring serves as a scaffold that allows for further functionalization, enabling chemists to tailor the compound's properties for specific therapeutic applications. This flexibility has led to its exploration in the design of novel antiviral and anticancer agents. The dihydrochloride salt form ensures that the compound remains stable under various storage conditions, which is essential for maintaining its integrity during clinical trials and commercialization.

One of the most compelling aspects of 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride is its potential to serve as a lead compound for further drug development. Its unique structural features make it an attractive starting point for medicinal chemists seeking to create next-generation therapeutics. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced pharmacological properties.

The compound's mechanism of action remains an area of active investigation. Preliminary studies suggest that it may interfere with key signaling pathways by competing with endogenous substrates or by directly inhibiting enzyme activity. These findings underscore the importance of 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride as a tool for understanding disease mechanisms and developing targeted therapies.

In conclusion, 2,2-Difluoro-1-pyridin-2-ylethanamine;Dihydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its favorable pharmacokinetic properties, make it a promising candidate for further clinical development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the treatment of various diseases.

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